molecular formula C14H16N4O B3887418 (E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887418
M. Wt: 256.30 g/mol
InChI Key: QRTYONXPFFWSAT-LFIBNONCSA-N
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Description

(E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, a methyl group, and a p-tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-methyl-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the methyl and p-tolyl groups, which contribute to its distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-4-6-12(7-5-9)11(3)16-18-14(19)13-8-10(2)15-17-13/h4-8H,1-3H3,(H,15,17)(H,18,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYONXPFFWSAT-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

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